molecular formula C15H17N3O4 B2426025 2-(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide CAS No. 868229-01-0

2-(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide

Cat. No.: B2426025
CAS No.: 868229-01-0
M. Wt: 303.318
InChI Key: JKXFJBWFZIARNW-UHFFFAOYSA-N
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Description

2-(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide is a complex organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide typically involves multi-step organic reactions. One common method includes the condensation of 2,4-dioxo-1H-pyrimidine-6-carboxylic acid with 2-(4-methoxyphenyl)ethylamine under controlled conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing automated reactors and continuous flow systems. The use of high-performance liquid chromatography (HPLC) and other purification techniques ensures the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, often using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-dioxo-1H-pyrimidin-6-yl)-N-[2-(4-hydroxyphenyl)ethyl]acetamide
  • 2-(2,4-dioxo-1H-pyrimidin-6-yl)-N-[2-(4-chlorophenyl)ethyl]acetamide

Uniqueness

2-(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide is unique due to the presence of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain targets or modify its pharmacokinetic properties.

Properties

IUPAC Name

2-(2,4-dioxo-1H-pyrimidin-6-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O4/c1-22-12-4-2-10(3-5-12)6-7-16-13(19)8-11-9-14(20)18-15(21)17-11/h2-5,9H,6-8H2,1H3,(H,16,19)(H2,17,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKXFJBWFZIARNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)CC2=CC(=O)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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